Glucosaminesulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

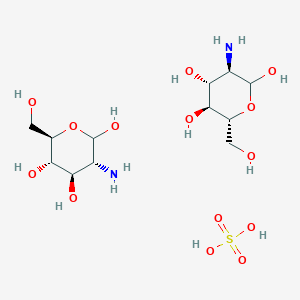

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H28N2O14S |

|---|---|

Molecular Weight |

456.42 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |

InChI |

InChI=1S/2C6H13NO5.H2O4S/c2*7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2*2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2*2-,3-,4-,5-,6?;/m11./s1 |

InChI Key |

CVCQAQVBOPNTFI-AAONGDSNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.OS(=O)(=O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Glucosamine Sulphate Biosynthesis in Chondrocytes: A Technical Guide

Introduction

Glucosamine (B1671600) is a fundamental building block for the synthesis of glycosaminoglycans (GAGs), essential components of the extracellular matrix (ECM) in articular cartilage. The biosynthesis of glucosamine and its subsequent sulphation in chondrocytes are critical for maintaining cartilage integrity and function. This guide provides an in-depth technical overview of the glucosamine sulphate biosynthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals working in the fields of rheumatology, cartilage biology, and osteoarthritis.

The Hexosamine Biosynthesis Pathway (HBP)

Chondrocytes synthesize glucosamine de novo from glucose through the hexosamine biosynthesis pathway (HBP). This pathway shunts a small fraction of the glycolytic flux towards the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for GAG synthesis.

The key enzymatic steps are as follows:

-

Fructose-6-phosphate (B1210287) to Glucosamine-6-phosphate: The rate-limiting step of the HBP is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). This enzyme transfers an amino group from glutamine to fructose-6-phosphate, forming glucosamine-6-phosphate.

-

Glucosamine-6-phosphate to Glucosamine-1-phosphate: Glucosamine-6-phosphate is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This is subsequently converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by phosphoacetylglucosamine mutase (PGM3/AGM1).

-

Glucosamine-1-phosphate to UDP-N-acetylglucosamine: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1-P with UTP to produce UDP-GlcNAc.

Regulation of the HBP:

The HBP is tightly regulated by the availability of substrates (glucose, glutamine) and through feedback inhibition of GFAT by its end-product, UDP-GlcNAc. The activity of GFAT is a critical control point for the entire pathway.

Diagram: Hexosamine Biosynthesis Pathway

Caption: The Hexosamine Biosynthesis Pathway in chondrocytes.

Sulphation of Glucosamine

Once synthesized, glucosamine residues within the growing GAG chains are sulphated. This process is crucial for the function of GAGs, as the sulphate groups impart a high negative charge, enabling them to attract water and provide cartilage with its compressive stiffness.

The key steps in sulphation are:

-

Activation of Sulphate: Inorganic sulphate is activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) in a two-step reaction catalyzed by PAPS synthetase (PAPSS).

-

Sulphate Transfer: Specific sulfotransferases then transfer the sulphonyl group from PAPS to hydroxyl groups on the glucosamine residues of the GAG chains.

Diagram: Sulphation of Glucosamine Residues

Caption: The process of glucosamine sulphation in GAG chains.

Quantitative Data Summary

The following tables summarize key quantitative data related to the glucosamine sulphate biosynthesis pathway in chondrocytes.

Table 1: Michaelis-Menten Constants (Km) of Key HBP Enzymes

| Enzyme | Substrate | Km (mM) | Organism/Cell Type |

| GFAT | Fructose-6-phosphate | 0.5 - 2.0 | Mammalian Tissues |

| GFAT | Glutamine | 0.4 - 1.2 | Mammalian Tissues |

| GNPNAT | Glucosamine-6-phosphate | ~0.2 | Bovine Articular Chondrocytes |

| PGM3/AGM1 | N-acetylglucosamine-6-phosphate | ~0.05 | Human |

| UAP1/AGX1 | N-acetylglucosamine-1-phosphate | ~0.1 | Human |

Table 2: Intracellular Concentrations of HBP Metabolites in Chondrocytes

| Metabolite | Concentration (µM) | Condition |

| UDP-GlcNAc | 20 - 50 | Basal |

| UDP-GlcNAc | >100 | High Glucose/Glucosamine |

| Glucosamine-6-phosphate | 5 - 15 | Basal |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the glucosamine sulphate biosynthesis pathway.

GFAT Activity Assay

Principle:

This assay measures the rate of glucosamine-6-phosphate formation from fructose-6-phosphate and glutamine. The product, glucosamine-6-phosphate, is then quantified.

Protocol:

-

Chondrocyte Lysate Preparation:

-

Culture primary chondrocytes or a chondrocytic cell line (e.g., C28/I2) to confluence.

-

Wash cells with ice-cold PBS and scrape into a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

-

Homogenize the cell suspension and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cell lysate. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM fructose-6-phosphate, 10 mM L-glutamine, 1 mM EDTA, and 1 mM DTT.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding 50-100 µg of cell lysate protein to the reaction mixture.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by boiling for 3 minutes.

-

-

Quantification of Glucosamine-6-phosphate:

-

The amount of glucosamine-6-phosphate produced can be determined using a colorimetric assay. A common method involves the Elson-Morgan reaction.

-

Alternatively, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used for more sensitive and specific quantification.

-

Diagram: GFAT Activity Assay Workflow

The Role of Glucosamine Sulphate in Cartilage Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600) sulphate, a naturally occurring amino monosaccharide, has been extensively investigated for its potential role in mitigating the progression of osteoarthritis by influencing cartilage metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms through which glucosamine sulphate exerts its effects on chondrocytes and the extracellular matrix. It consolidates findings from in vitro, ex vivo, and in vivo studies, presenting quantitative data in a structured format for comparative analysis. Detailed experimental protocols from key studies are outlined to facilitate reproducibility and further investigation. Furthermore, key signaling pathways modulated by glucosamine sulphate are visualized to offer a clear understanding of its mode of action.

Introduction: The Dynamics of Cartilage Metabolism

Articular cartilage is a highly specialized connective tissue responsible for ensuring smooth, low-friction movement within synovial joints. Its unique biomechanical properties are conferred by a complex extracellular matrix (ECM) primarily composed of type II collagen and large aggregating proteoglycans, most notably aggrecan. This matrix is synthesized and maintained by a sparse population of specialized cells called chondrocytes.

Cartilage metabolism is a dynamic process involving a delicate balance between anabolic (synthesis) and catabolic (degradation) activities. In a healthy joint, these processes are tightly regulated to ensure the preservation of cartilage integrity. However, in pathological conditions such as osteoarthritis (OA), this homeostasis is disrupted, leading to a net loss of ECM components, cartilage degradation, and subsequent joint failure. Key players in the catabolic cascade include pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which stimulate the production of matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTSs).

Glucosamine Sulphate: A Dual-Action Modulator of Cartilage Metabolism

Glucosamine sulphate is proposed to exert a chondroprotective effect through a dual mechanism of action: stimulating anabolic pathways and inhibiting catabolic processes within the cartilage.[1][2][3] It serves as a fundamental building block for the synthesis of glycosaminoglycans (GAGs), which are essential components of proteoglycans like aggrecan.[4][5]

Anabolic Effects: Promoting Extracellular Matrix Synthesis

In vitro studies have demonstrated that glucosamine can enhance the production of key cartilage matrix components.[1] Specifically, it has been shown to increase the synthesis of aggrecan and type II collagen in chondrocyte cultures.[1][6] Glucosamine is also a precursor for the synthesis of hyaluronic acid, a major component of synovial fluid that contributes to joint lubrication.[1][5]

Catabolic Inhibition: Counteracting Degradative Processes

Glucosamine sulphate has been shown to interfere with the catabolic processes that drive cartilage degradation. It can inhibit the synthesis of MMPs, enzymes responsible for the breakdown of collagen and other matrix proteins.[1] Furthermore, it has been demonstrated to suppress the activity of aggrecanases, the primary enzymes responsible for aggrecan degradation.[1][7] This inhibitory effect is partly achieved by down-regulating the production of pro-inflammatory cytokines and interfering with key inflammatory signaling pathways.[5][8]

Quantitative Effects of Glucosamine Sulphate on Cartilage Metabolism

The following tables summarize the quantitative data from various studies on the effects of glucosamine sulphate on key parameters of cartilage metabolism.

| Parameter | Experimental Model | Glucosamine Sulphate Concentration/Dose | Observed Effect | Reference |

| Aggrecan mRNA Expression | Human OA Articular Chondrocytes | 1.0-150 µM | Dose-dependent increase (up to 120% at 150 µM) | [9] |

| Aggrecan Core Protein Levels | Human OA Articular Chondrocytes | 1.0-150 µM | Dose-dependent increase | [9] |

| Cell-associated GAG Content | Human OA Articular Chondrocytes | 25-150 µM | Dose-dependent increase (25-140%) | [9] |

| MMP-3 Protein Levels | Human OA Articular Chondrocytes | 1.0-150 µM | Dose-dependent decrease (18-65%) | [9] |

| Aggrecan Gene Expression | Human OA Cartilage Explants | 5 mM | Significant down-regulation (2.65-7.73-fold) | [10] |

| Collagen Type II Gene Expression | Human OA Cartilage Explants | 5 mM | Significant down-regulation (7.75-22.17-fold) | [10] |

| Aggrecanase-1 (ADAMTS-4) Gene Expression | Human OA Cartilage Explants | 5 mM | Significant down-regulation | [10] |

| Aggrecanase-2 (ADAMTS-5) Gene Expression | Human OA Cartilage Explants | 5 mM | Significant down-regulation | [10] |

| MMP-3 Gene Expression | Human OA Cartilage Explants | 5 mM | Significant down-regulation | [10] |

| Total MMP Activity | Human OA Cartilage Explants | 5 mM (GlcN-HCl) | Significant reduction | [10] |

| Collagen Degradation | In vitro chondrocyte model | 25 mM | Significant inhibition | [11] |

| Proteoglycan Production | Human OA Articular Chondrocytes | 10-100 µg/ml | Statistically significant stimulation | [12] |

| Type II Collagen Production | Human OA Articular Chondrocytes | 1-100 µg/ml | No significant modification | [12] |

| MMP-13 Gene Expression (IL-1β induced) | Bovine Articular Cartilage Explants | 25 µg/mL | Repressed upregulation | [13][14] |

| Aggrecanase-1 (ADAMTS-4) Gene Expression (IL-1β induced) | Bovine Articular Cartilage Explants | 25 µg/mL | Repressed upregulation | [13][14] |

| Aggrecanase-2 (ADAMTS-5) Gene Expression (IL-1β induced) | Bovine Articular Cartilage Explants | 25 µg/mL | Repressed upregulation | [13][14] |

| Type II Collagen (COL2A1) mRNA Expression | Human Chondrocyte Cell Line (SW 1353) | 0.1-10 mM | Marked increase | [15] |

| Type II Collagen (COL2A1) Protein Level | Human Chondrocyte Cell Line (SW 1353) | 0.1-10 mM | Significant increase | [15] |

Note: GlcN-HCl refers to glucosamine hydrochloride.

Key Signaling Pathways Modulated by Glucosamine Sulphate

Glucosamine sulphate influences several intracellular signaling pathways that are crucial in regulating chondrocyte function and cartilage homeostasis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In chondrocytes, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of genes encoding for MMPs, aggrecanases, and other inflammatory mediators. Glucosamine sulphate has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream expression of these catabolic enzymes.[1][16]

Caption: Glucosamine sulphate inhibits the NF-κB signaling pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including p38, JNK, and ERK1/2, are also involved in the chondrocyte response to inflammatory stimuli. Glucosamine has been shown to modulate these pathways, attenuating the activation of p38 and JNK, which are generally associated with catabolic responses, while potentially increasing the activity of ERK, which can have anabolic effects.[17]

Caption: Glucosamine sulphate modulates MAPK signaling pathways.

Detailed Experimental Protocols

This section outlines common methodologies employed in key studies investigating the effects of glucosamine sulphate on cartilage metabolism.

In Vitro Chondrocyte Culture

-

Cell Isolation: Human articular chondrocytes are typically isolated from cartilage obtained during joint replacement surgery. The cartilage is minced and subjected to enzymatic digestion, commonly with pronase and collagenase, to release the chondrocytes from the ECM.

-

Culture Conditions: Isolated chondrocytes are cultured in monolayer or in three-dimensional systems (e.g., alginate beads, pellet cultures) to better mimic the in vivo environment.[12][18] Culture media, such as DMEM/F-12, is supplemented with fetal bovine serum (FBS), antibiotics, and ascorbic acid.

-

Glucosamine Treatment: Chondrocytes are treated with varying concentrations of glucosamine sulphate (typically in the range of 1 µM to 10 mM) for specified durations (e.g., 24 hours to several days).[9][10][15]

-

Analysis:

-

Gene Expression: Real-time RT-PCR is used to quantify the mRNA levels of key genes involved in cartilage metabolism, including COL2A1 (type II collagen), ACAN (aggrecan), MMPs, and ADAMTSs.[10][15]

-

Protein Synthesis: Western blotting and enzyme-linked immunosorbent assays (ELISAs) are employed to measure the protein levels of matrix components and enzymes.[9][15]

-

Glycosaminoglycan (GAG) Content: The dimethylmethylene blue (DMMB) assay is a common method to quantify the total GAG content in cell cultures and media.

-

Enzyme Activity: Zymography or specific activity assays are used to determine the activity of MMPs and aggrecanases.

-

Ex Vivo Cartilage Explant Studies

-

Explant Preparation: Full-thickness cartilage explants are harvested from animal joints (e.g., bovine, porcine) or human donors.[10][13] These explants are then cultured in a defined medium.

-

Treatment: Explants are often pre-cultured for a period to stabilize before being treated with glucosamine sulphate, with or without the addition of inflammatory stimuli like IL-1β to mimic OA conditions.[10][13]

-

Analysis: The same analytical techniques used for chondrocyte cultures (RT-PCR, Western blotting, GAG assays) are applied to the cartilage tissue and the surrounding culture medium to assess changes in gene expression, protein levels, and matrix degradation.

Caption: General experimental workflow for in vitro and ex vivo studies.

In Vivo Animal Models

-

Model Induction: Osteoarthritis is commonly induced in animal models (e.g., rats, rabbits) through surgical methods such as anterior cruciate ligament transection (ACLT) or meniscectomy, or by chemical induction with agents like mono-iodoacetate.[17][19][20]

-

Glucosamine Administration: Glucosamine sulphate is typically administered orally at various dosages.[17][19]

-

Assessment:

-

Histological Analysis: Joint tissues are harvested at the end of the study period and subjected to histological staining (e.g., Safranin O-Fast Green) to assess cartilage degradation, proteoglycan loss, and synovial inflammation.

-

Immunohistochemistry: This technique is used to localize and quantify the expression of specific proteins (e.g., MMPs, ADAMTSs, signaling molecules) within the joint tissues.[17]

-

Behavioral Tests: In some studies, pain and joint function are assessed through behavioral tests such as weight-bearing distribution and mechanical allodynia.[17]

-

Conclusion

The available evidence from a substantial body of preclinical research indicates that glucosamine sulphate plays a multifaceted role in cartilage metabolism. It demonstrates the potential to both enhance the synthesis of crucial extracellular matrix components and to mitigate the degradative processes that characterize osteoarthritis. Its ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways, provides a molecular basis for its observed chondroprotective effects. While the translation of these preclinical findings to consistent clinical efficacy remains a subject of ongoing research and debate, this guide provides a comprehensive overview of the fundamental mechanisms by which glucosamine sulphate influences cartilage biology, offering a valuable resource for researchers and professionals in the field of rheumatology and drug development.

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. The Safety and Efficacy of Glucosamine and/or Chondroitin in Humans: A Systematic Review [mdpi.com]

- 7. 10 mM glucosamine prevents activation of proADAMTS5 (aggrecanase-2) in transfected cells by interference with post-translational modification of furin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucosamine prevents in vitro collagen degradation in chondrocytes by inhibiting advanced lipoxidation reactions and protein oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucosamine reduces anabolic as well as catabolic processes in bovine chondrocytes cultured in alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Anti-Inflammatory Effects of Glucosamine Sulphate on Synovial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600), a naturally occurring amino monosaccharide, is a fundamental building block for glycosaminoglycans, essential components of articular cartilage.[1] While widely utilized as a dietary supplement for osteoarthritis (OA), its therapeutic efficacy is believed to stem from its anti-inflammatory and chondroprotective properties. This technical guide delves into the molecular mechanisms underlying the anti-inflammatory effects of glucosamine sulphate on synovial cells, the primary mediators of joint inflammation in arthritic conditions. We will explore its impact on key signaling pathways, the modulation of pro-inflammatory cytokines, and the inhibition of matrix-degrading enzymes. This document provides a consolidated overview of quantitative data from in vitro studies, details common experimental protocols, and visualizes the core signaling pathways and workflows to support further research and development in this area.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage and significant inflammation of the synovial membrane (synovitis).[2][3] Synovial cells, or synoviocytes, play a central role in the pathogenesis of OA by producing a host of pro-inflammatory mediators, including cytokines, prostaglandins, and matrix metalloproteinases (MMPs).[2] These molecules perpetuate a catabolic and inflammatory environment within the joint, leading to cartilage degradation, pain, and loss of function.

Glucosamine sulphate has emerged as a potential disease-modifying agent for OA.[4][5] Its mechanism of action extends beyond simply providing a substrate for cartilage synthesis.[6] Research indicates that glucosamine actively modulates the inflammatory response within the joint. Specifically, it has been shown to interfere with key inflammatory cascades in synovial cells, thereby reducing the expression and production of catabolic and pro-inflammatory molecules.[4][7] This guide focuses on the direct anti-inflammatory actions of glucosamine sulphate on these cells.

Molecular Mechanisms of Action

Glucosamine sulphate exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways that are upregulated in response to pro-inflammatory stimuli, such as Interleukin-1 beta (IL-1β), a key cytokine in OA pathology.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In OA, IL-1β binds to its receptor on synoviocytes, triggering a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including those for cytokines (IL-6, IL-8, TNF-α), COX-2, and MMPs.[5][8]

Glucosamine sulphate has been demonstrated to inhibit this pathway. Studies on human osteoarthritic chondrocytes show that it prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and subsequent gene transcription.[5] This inhibitory action effectively dampens the broad inflammatory response mediated by NF-κB.[4][8]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins crucial for signaling inflammation. The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are strongly activated by IL-1β in synovial cells.[7][9] Activation (phosphorylation) of p38 MAPK and JNK leads to the activation of transcription factors like Activator Protein-1 (AP-1), which, similar to NF-κB, drives the expression of inflammatory genes, particularly MMPs.[9]

Glucosamine has been shown to suppress the IL-1β-induced phosphorylation of p38 MAPK in human synoviocytes.[7] By inhibiting this key upstream kinase, glucosamine effectively blocks the downstream signaling cascade, leading to reduced production of inflammatory mediators and matrix-degrading enzymes.[7][9]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize quantitative data from in vitro studies investigating the effects of glucosamine sulphate on key inflammatory markers in synovial cells stimulated with IL-1β.

Table 1: Effect of Glucosamine on Pro-Inflammatory Mediators in Synovial Cells

| Mediator | Cell Type | Glucosamine Conc. | Stimulus | % Inhibition / Effect | p-value | Reference |

| IL-8 | Human Synoviocytes | 1 mM | IL-1β | Significant Suppression | < 0.05 | [7] |

| IL-8 | MH7A Synovial Cells | 5 mM | IL-1β (15 pg/ml) | ~60% Suppression | N/A | [10] |

| Nitric Oxide (NO) | Human Synoviocytes | 1 mM | IL-1β | Significant Inhibition | < 0.05 | [7] |

| PGE₂ | Human Synoviocytes | 1 mM | IL-1β | Significant Inhibition | < 0.05 | [7] |

| IL-6 | Synovial Membrane | 20 mg/kg/day (in vivo) | Collagenase | Blocked Production | N/A | [11] |

| IL-10 (Anti-inflammatory) | Synovial Membrane | 20 mg/kg/day (in vivo) | Collagenase | Upregulated Production | N/A | [11] |

Table 2: Effect of Glucosamine on Signaling and Matrix-Degrading Enzymes

| Target | Cell Type | Glucosamine Conc. | Stimulus | % Inhibition / Effect | p-value | Reference |

| p38 MAPK Phos. | Human Synoviocytes | >0.1 mM | IL-1β | Significant Suppression | < 0.05 | [7] |

| IL-1β Receptor Binding | Human Synoviocytes | 1 mM | IL-1β | Significant Suppression | < 0.05 | [7] |

| MMP-1 (mRNA) | Human Chondrocytes | 10 mM | IL-1β | Significant Downregulation | < 0.01 | [9] |

| MMP-3 (mRNA) | Human Chondrocytes | 10 mM | IL-1β | Significant Downregulation | < 0.03 | [9] |

| MMP-13 (mRNA) | Human Chondrocytes | 10 mM | IL-1β | Significant Downregulation | < 0.05 | [9] |

| MMP-1 (Protein) | Human Chondrocytes | 10 mM | IL-1β | Significant Decrease | < 0.05 | [9] |

| MMP-13 (Protein) | Human Chondrocytes* | 10 mM | IL-1β | Significant Decrease | < 0.05 | [9] |

*Data from chondrocytes are included as they reflect similar anti-inflammatory mechanisms relevant to joint biology.

Experimental Protocols

Standardized in vitro models are essential for evaluating the therapeutic potential of compounds like glucosamine sulphate. A typical experimental workflow involves the culture of synovial cells, stimulation with a pro-inflammatory agent, treatment with the test compound, and subsequent analysis of inflammatory markers.

Cell Culture and Treatment

-

Cell Lines: Primary synoviocytes isolated from human synovial tissues or immortalized human synovial cell lines (e.g., MH7A) are commonly used.[7][10]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.[12][13]

-

Stimulation: To mimic an inflammatory state, cells are stimulated with a pro-inflammatory cytokine, most commonly Interleukin-1 beta (IL-1β), at concentrations ranging from 15 pg/mL to 10 ng/mL.[10][14]

-

Glucosamine Treatment: A stock solution of glucosamine sulphate is prepared and sterilized. Cells are typically pre-treated with glucosamine at various concentrations (e.g., 0.01 mM to 10 mM) for a set period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[7][12][14] The incubation continues for a duration relevant to the endpoint being measured (e.g., 24-48 hours for protein secretion).[12]

Analytical Methods

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of secreted proteins, such as cytokines (IL-6, IL-8) and prostaglandin (B15479496) E₂ (PGE₂), in the cell culture supernatant.[7]

-

Griess Assay: A colorimetric method used to measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the supernatant.[7]

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to measure the expression levels of specific messenger RNA (mRNA), providing insight into the transcriptional regulation of genes like IL8 and COX2.[7]

-

Western Blotting: A technique to detect specific proteins and their post-translational modifications. It is crucial for observing the phosphorylation status of signaling proteins like p38 MAPK and for confirming the presence of proteins like IκBα in cell lysates.[12]

-

DNA Microarray: Allows for a comprehensive, high-throughput analysis of the expression of thousands of genes simultaneously, providing a global view of the cellular response to glucosamine treatment.[10]

Conclusion and Implications

The evidence strongly indicates that glucosamine sulphate possesses significant anti-inflammatory properties that are directly relevant to the pathology of osteoarthritis. Its ability to inhibit both the NF-κB and MAPK signaling pathways in synovial cells provides a robust molecular basis for its therapeutic potential. By suppressing these central inflammatory cascades, glucosamine sulphate effectively reduces the production of a wide array of downstream mediators, including pro-inflammatory cytokines, prostaglandins, nitric oxide, and matrix-degrading enzymes.

For researchers and scientists, these findings highlight the importance of viewing glucosamine as a biological response modifier rather than a simple structural supplement. Future research should focus on elucidating the precise molecular targets of glucosamine within these pathways and exploring its potential synergistic effects with other anti-inflammatory agents.

For drug development professionals, the established mechanisms of action offer clear pathways for optimization and the development of next-generation therapies. The data underscores the importance of the synovial cell as a therapeutic target in OA. Formulations that ensure adequate bioavailability of glucosamine sulphate to the synovial fluid are critical for achieving clinically relevant anti-inflammatory effects. Further investigation into structure-activity relationships could lead to the design of more potent analogues that specifically target synovial inflammation.

References

- 1. Physiological effects of oral glucosamine on joint health: current status and consensus on future research priorities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosamine Sulfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meschinohealth.com [meschinohealth.com]

- 7. Evaluation of the suppressive actions of glucosamine on the interleukin-1beta-mediated activation of synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosamine Downregulates the IL-1β-Induced Expression of Proinflammatory Cytokine Genes in Human Synovial MH7A Cells by O-GlcNAc Modification-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Joint Location–Specific JAK‐STAT Signaling in Rheumatoid Arthritis Fibroblast‐like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Experimental Pharmacology of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Glucosamine Sulphate and Subchondral Bone Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized not only by the progressive loss of articular cartilage but also by significant changes in the underlying subchondral bone.[1] The subchondral bone, once thought to be a passive bystander, is now recognized as an active participant in the pathogenesis of OA, undergoing remodeling processes that contribute to disease progression. Glucosamine (B1671600) sulphate, a widely used supplement for OA, has been investigated for its potential to modulate these subchondral bone changes. This technical guide provides an in-depth overview of the research on the effects of glucosamine sulphate on subchondral bone remodeling, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data on the Effects of Glucosamine Sulphate on Subchondral Bone Remodeling

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the impact of glucosamine sulphate on markers of subchondral bone remodeling.

Table 1: In Vitro Effects of Glucosamine Sulphate on Human Osteoarthritis Subchondral Bone Osteoblasts

| Parameter | Treatment | Concentration | Result | Statistical Significance | Reference |

| Bone Formation Markers | |||||

| Alkaline Phosphatase (ALP) Activity | Glucosamine Sulphate | 50 µg/mL | No significant effect | NS | [2][3][4] |

| 200 µg/mL | No significant effect | NS | [2][3][4] | ||

| Osteocalcin Release | Glucosamine Sulphate | 50 µg/mL | No significant effect | NS | [2][3][4] |

| 200 µg/mL | No significant effect | NS | [2][3][4] | ||

| Bone Resorption Markers | |||||

| OPG mRNA Expression (Basal) | Glucosamine Sulphate | 50 µg/mL | Upregulation | Not specified | [2][3] |

| 200 µg/mL | Upregulation | Not specified | [2][3] | ||

| RANKL mRNA Expression (Basal) | Glucosamine Sulphate | 50 µg/mL | No significant effect | NS | [2][3] |

| 200 µg/mL | No significant effect | NS | [2][3] | ||

| OPG/RANKL mRNA Ratio (Basal) | Glucosamine Sulphate | 50 µg/mL | Upregulation | Not specified | [2][3] |

| 200 µg/mL | Upregulation | Not specified | [2][3] | ||

| Bone Resorption Activity | Glucosamine Sulphate | 200 µg/mL | Reduction | p < 0.05 | [2][3] |

NS: Not Significant

Table 2: In Vivo Effects of Glucosamine on Subchondral Bone in an Animal Model of Osteoarthritis (Rabbit ACLT Model)

Note: This study used Glucosamine Hydrochloride.

| Parameter | Control | ACLT (Placebo) | ACLT + Glucosamine HCl | Statistical Significance (ACLT vs. ACLT + Glucosamine) | Reference |

| Subchondral Bone Turnover | Not specified | Significantly increased vs. Control | Significantly reduced vs. ACLT | p < 0.05 | [5][6] |

| Bone Mineral Density (BMD) | Not specified | Significantly lower vs. Control | No significant difference vs. Control | Not specified | [5][6] |

| Bone Volume | Not specified | Significantly lower vs. Control | No significant difference vs. Control | Not specified | [5][6] |

| Connectivity | Not specified | Significantly lower vs. Control | No significant difference vs. Control | Not specified | [5][6] |

| Bone Mineralization | Not specified | Significantly lower vs. Control | No significant difference vs. Control | Not specified | [5][6] |

ACLT: Anterior Cruciate Ligament Transection

Table 3: Clinical Trial Data on Glucosamine Sulphate and Joint Structure

| Parameter | Placebo Group | Glucosamine Sulphate Group (1500 mg/day) | Study Duration | Finding | Reference |

| Mean Joint-Space Loss (mm) | -0.31 (95% CI -0.48 to -0.13) | -0.06 (95% CI -0.22 to 0.09) | 3 years | No significant joint-space loss in the glucosamine sulphate group. | [7] |

Experimental Protocols

In Vitro Study of Glucosamine Sulphate on Human OA Subchondral Bone Osteoblasts

This protocol is based on the methodology described by Tat et al.[2][3][4]

-

Cell Culture:

-

Human subchondral bone osteoblasts were obtained from patients with OA undergoing total knee arthroplasty.

-

Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin.

-

-

Treatment:

-

Osteoblasts were treated with glucosamine sulphate at concentrations of 50 µg/mL and 200 µg/mL.

-

Some experiments were conducted in the presence or absence of 1,25(OH)2D3 (vitamin D3) at 50 nM to stimulate bone remodeling.

-

-

Biomarker Analysis:

-

Alkaline Phosphatase (ALP) Activity: Measured in cell lysates using p-nitrophenylphosphate as a substrate.

-

Osteocalcin: Measured in culture media using a specific enzyme immunoassay (EIA).

-

OPG and RANKL mRNA Expression: Quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

OPG Protein Production: Measured in culture media using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

Bone Resorption Assay:

-

Human peripheral blood mononuclear cells (PBMCs) were differentiated into osteoclasts.

-

Differentiated osteoclasts were co-cultured with OA subchondral bone osteoblasts on a sub-micron synthetic calcium phosphate (B84403) thin film.

-

The resorbed surface area was measured to determine bone resorption activity.

-

In Vivo Animal Model of Osteoarthritis

This protocol is based on the methodology described by Wang et al. for glucosamine hydrochloride.[5][6]

-

Animal Model:

-

Anterior cruciate ligament transection (ACLT) was performed on the left femorotibial joints of rabbits to induce OA.

-

A control group of rabbits did not undergo surgery.

-

-

Treatment:

-

A clinically relevant dose of 100 mg of glucosamine hydrochloride was administered daily to a group of ACLT rabbits and a group of control rabbits for 8 weeks.

-

Placebo was administered to another group of ACLT rabbits.

-

-

Outcome Measures:

-

Macroscopic Cartilage Evaluation: The articular cartilage was visually graded at necropsy.

-

Bone Mineral Density (BMD): Measured using dual-energy x-ray absorptiometry (DXA) on the dissected distal femur and proximal tibia.

-

Histomorphometry: Undecalcified tibia sections were analyzed to determine subchondral trabecular bone turnover, architecture, connectivity, subchondral plate thickness, and mineralization.

-

Signaling Pathways and Mechanisms of Action

Modulation of the RANKL/OPG Signaling Pathway

Glucosamine sulphate appears to exert a positive effect on subchondral bone by modulating the critical RANKL/OPG signaling pathway, which governs osteoclast differentiation and activity.[2][3][8] In vitro studies on human OA subchondral bone osteoblasts have shown that glucosamine sulphate can upregulate the expression of Osteoprotegerin (OPG), a decoy receptor that inhibits osteoclastogenesis by binding to RANKL.[2][3] This leads to an increased OPG/RANKL ratio, shifting the balance towards reduced bone resorption.

Glucosamine Sulphate's modulation of the RANKL/OPG pathway.

Inhibition of the NF-κB Signaling Pathway

Glucosamine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the expression of genes that promote cartilage and bone degradation.[1][9][10] In the context of OA, pro-inflammatory cytokines like IL-1β trigger the NF-κB pathway. Glucosamine can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering the NF-κB p50/p65 heterodimer in the cytoplasm and preventing its translocation to the nucleus.[9] This leads to a downregulation of pro-inflammatory and catabolic genes.

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chondroitin and glucosamine sulfate in combination decrease the pro-resorptive properties of human osteoarthritis subchondral bone osteoblasts: a basic science study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chondroitin and glucosamine sulfate in combination decrease the pro-resorptive properties of human osteoarthritis subchondral bone osteoblasts: a basic science study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of glucosamine hydrochloride on subchondral bone changes in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term effects of glucosamine sulphate on osteoarthritis progression: a randomised, placebo-controlled clinical trial [pubmed.ncbi.nlm.nih.gov]

- 8. Conjugated linoleic acid and glucosamine supplements may prevent bone loss in aging by regulating the RANKL/RANK/OPG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glucosamine Sulphate in Glycosaminoglycan and Proteoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600), an endogenous aminomonosaccharide synthesized from glucose, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of articular cartilage.[1] Glucosamine sulphate is a salt of glucosamine that is widely used as a nutritional supplement for osteoarthritis. This technical guide provides an in-depth analysis of the molecular mechanisms through which glucosamine sulphate influences the synthesis of GAGs and proteoglycans, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Core Mechanism of Action

Glucosamine sulphate's role in the synthesis of glycosaminoglycans (GAGs) and proteoglycans is multifaceted, involving two primary mechanisms:

-

Direct Substrate for Biosynthesis: Glucosamine is a direct precursor for the synthesis of GAG chains.[2][3] It is converted into UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial building block for the repeating disaccharide units that form GAGs like chondroitin (B13769445) sulphate, keratan (B14152107) sulphate, and hyaluronic acid.[4] The availability of glucosamine can be a rate-limiting step in GAG and proteoglycan synthesis.[3]

-

Modulation of Cellular Signaling and Gene Expression: Glucosamine sulphate also exhibits chondroprotective effects by modulating intracellular signaling pathways, particularly in inflammatory conditions. It has been shown to counteract the catabolic effects of pro-inflammatory cytokines like interleukin-1β (IL-1β).[2][5] A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn downregulates the expression of genes encoding matrix-degrading enzymes (e.g., matrix metalloproteinases or MMPs) and inflammatory mediators.[2][6]

Quantitative Data on the Effects of Glucosamine Sulphate

The following tables summarize the quantitative effects of glucosamine sulphate on chondrocyte function and matrix synthesis from various in vitro studies.

Table 1: Effect of Glucosamine Sulphate on Proteoglycan and Glycosaminoglycan Synthesis

| Cell Type | Glucosamine Sulphate Concentration | Outcome Measure | Result |

| Human Osteoarthritic Chondrocytes | 10-100 µg/mL | Proteoglycan (PG) Production | Statistically significant stimulation |

| Human Osteoarthritic Chondrocytes | 1.0-150 µM | Cell-associated GAG Content | 25-140% dose-dependent increase |

| Bovine Articular Cartilage | 5 µg/mL Glucosamine | 35S-GAG Synthesis (under pronase-induced stress) | 85% to 191% enhancement of stress response |

| Bovine Articular Cartilage | 5 µg/mL Glucosamine | 35S-GAG Synthesis (under mechanical stress) | 40% to 1000% enhancement of stress response |

Table 2: Effect of Glucosamine Sulphate on Gene Expression in Chondrocytes

| Cell Type | Glucosamine Sulphate Concentration | Target Gene | Result |

| Human Osteoarthritic Chondrocytes | 1.0-150 µM | Aggrecan mRNA | Dose-dependent increase |

| Human Osteoarthritic Chondrocytes | 1.0-150 µM | MMP-3 mRNA | Dose-dependent decrease (18-65%) |

| Bovine Chondrocytes | 100 µM - 1 mM | Aggrecan mRNA | No significant stimulation |

| Bovine Chondrocytes | 100 µM - 1 mM | HAS-2 mRNA | No significant stimulation |

Signaling Pathways Modulated by Glucosamine Sulphate

Glucosamine sulphate significantly impacts intracellular signaling, most notably the NF-κB pathway, which is a central regulator of inflammation and catabolism in chondrocytes.

The NF-κB Signaling Pathway

In osteoarthritic chondrocytes, the pro-inflammatory cytokine IL-1β binds to its receptor, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of inflammatory mediators (e.g., COX-2, iNOS) and matrix-degrading enzymes (e.g., MMPs).[2][7]

Glucosamine sulphate has been shown to inhibit IL-1β-induced NF-κB activation.[2] It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[2]

Detailed Experimental Protocols

Primary Chondrocyte Isolation and Culture

This protocol is a composite based on methodologies described in the literature.[8][9][10]

-

Cartilage Harvest: Aseptically harvest articular cartilage from a suitable source (e.g., bovine knee joints, human femoral heads obtained during joint replacement surgery).

-

Mincing: Finely mince the cartilage into small pieces (approximately 1-2 mm³) in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM).

-

Enzymatic Digestion:

-

Wash the minced cartilage pieces with Phosphate-Buffered Saline (PBS) supplemented with antibiotics (penicillin/streptomycin).

-

Incubate the tissue in a digestion solution containing DMEM, 10% Fetal Bovine Serum (FBS), and collagenase type II (e.g., 1 mg/mL) for 12-18 hours at 37°C with gentle agitation.

-

-

Cell Isolation:

-

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate at 150-200 x g for 5-10 minutes.

-

Discard the supernatant and wash the cell pellet twice with DMEM.

-

-

Cell Plating and Culture:

-

Resuspend the chondrocytes in complete culture medium (DMEM/F12, 10% FBS, antibiotics, and L-glutamine).

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

-

Plate the cells in culture flasks at a density of 1-2 x 104 cells/cm2.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days. Cells are typically used at passage 1 or 2 to maintain their phenotype.

-

Quantifying Glycosaminoglycan (GAG) Synthesis using 35S-Sulphate Incorporation

This method measures the incorporation of radioactive sulphate into newly synthesized sulphated GAGs.[11][12]

-

Cell Seeding: Seed chondrocytes in 24-well plates at a high density and allow them to reach confluence.

-

Pre-incubation with Glucosamine Sulphate: Replace the culture medium with fresh medium containing various concentrations of glucosamine sulphate (e.g., 0, 10, 50, 100, 200 µM) and incubate for 24 hours.

-

Radiolabeling:

-

Replace the medium with a low-sulphate medium containing the same concentrations of glucosamine sulphate.

-

Add 5-10 µCi/mL of [35S]sodium sulphate to each well.

-

Incubate for 4-24 hours at 37°C.

-

-

Harvesting:

-

Medium: Collect the culture medium, which contains the secreted proteoglycans.

-

Cell Layer: Wash the cell layer with PBS and lyse the cells with a suitable lysis buffer (e.g., containing guanidine (B92328) hydrochloride).

-

-

GAG Precipitation:

-

To separate GAGs from unincorporated 35S-sulphate, use a method like cetylpyridinium (B1207926) chloride (CPC) precipitation.

-

Spot aliquots of the medium and cell lysate onto filter paper.

-

Precipitate the GAGs by immersing the filter paper in a CPC solution.

-

Wash the filter paper to remove unincorporated label.

-

-

Quantification:

-

Place the dried filter paper spots into scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Normalize the counts to the total protein or DNA content of the cell lysates.

-

Analysis of Aggrecan Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to measure the relative abundance of aggrecan mRNA.[13][14][15]

-

Cell Treatment: Culture and treat chondrocytes with glucosamine sulphate as described in section 5.2, but without the radiolabeling step.

-

RNA Isolation:

-

At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture wells using a TRIzol-like reagent.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the aggrecan gene (ACAN) and a housekeeping gene (e.g., GAPDH, HPRT1), and a suitable SYBR Green or probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target (ACAN) and housekeeping genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of ACAN to the housekeeping gene and comparing the treated samples to the untreated control.

-

Experimental and Logical Workflows

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of glucosamine sulphate on chondrocytes in vitro.

Logical Relationship Diagram

This diagram illustrates the logical connections between glucosamine sulphate and its effects on GAG and proteoglycan synthesis.

Conclusion

Glucosamine sulphate plays a significant dual role in the metabolism of articular cartilage. It serves as a vital substrate for the synthesis of glycosaminoglycans and proteoglycans, the building blocks of the cartilage matrix. Furthermore, it exhibits chondroprotective properties by modulating key inflammatory signaling pathways such as NF-κB, thereby reducing the expression of catabolic enzymes. The quantitative data from in vitro studies support these mechanisms, although the effective concentrations and the extent of the effects can vary depending on the experimental conditions. The detailed protocols provided herein offer a framework for the continued investigation of glucosamine sulphate and other potential chondroprotective agents.

References

- 1. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen Synthesis in Tenocytes, Ligament Cells and Chondrocytes Exposed to a Combination of Glucosamine HCl and Chondroitin Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. boneandcancer.org [boneandcancer.org]

- 9. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]

- 10. digibug.ugr.es [digibug.ugr.es]

- 11. ujms.net [ujms.net]

- 12. [(35)S]sulfate incorporation into glomerular basement membrane glycosaminoglycans is decreased in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacoproteomic study of the effects of chondroitin and glucosamine sulfate on human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A protocol for gene expression analysis of chondrocytes from bovine osteochondral plugs used for biotribological applications - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Glucosamine Sulphate on Gene Expression in Chondrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage. Chondrocytes, the sole cell type in cartilage, are responsible for maintaining the extracellular matrix (ECM), which is primarily composed of type II collagen and aggrecan. In OA, an imbalance between anabolic (matrix synthesis) and catabolic (matrix degradation) processes leads to cartilage destruction. Glucosamine (B1671600), a naturally occurring amino sugar, is a fundamental building block for glycosaminoglycans (GAGs), which are essential components of aggrecan. Glucosamine sulphate (GS) is a widely used supplement for OA, and extensive research has been conducted to elucidate its mechanism of action at the molecular level, particularly its influence on chondrocyte gene expression. This technical guide provides an in-depth overview of the effects of glucosamine sulphate on the gene expression profile of chondrocytes, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: The Impact of Glucosamine Sulphate on Chondrocyte Gene Expression

The following tables summarize the quantitative effects of glucosamine sulphate on the expression of key anabolic and catabolic genes in chondrocytes, as reported in various in vitro studies.

Table 1: Effect of Glucosamine Sulphate on Anabolic Gene Expression in Chondrocytes

| Gene | Cell Type | Glucosamine Sulphate Concentration | Experimental Condition | Fold Change in mRNA Expression | Reference |

| Aggrecan (ACAN) | Human OA Chondrocytes | 1.0-150 µM | Basal | Dose-dependent increase (up to 120% increase in protein) | [1] |

| Aggrecan (ACAN) | Human OA Cartilage Explants | 5 mM | Basal | 2.65-7.73-fold decrease | [2][3] |

| Collagen Type II (COL2A1) | Human Chondrocyte Cell Line (SW 1353) | 0.1-10 mM | Basal | Marked increase | [4][5] |

| Collagen Type II (COL2A1) | Human OA Cartilage Explants | 5 mM | Basal | 7.75-22.17-fold decrease | [2][3] |

| Sirtuin 1 (SIRT1) | Human Chondrocyte Cell Line (SW 1353) | 0.1, 1, and 10 mM | Basal | 3- to 4-fold increase | [5] |

| Transforming Growth Factor-β1 (TGF-β1) | Primary Bovine Chondrocytes | Up to 2 mM | Basal | Upregulated | [6][7] |

Table 2: Effect of Glucosamine Sulphate on Catabolic Gene Expression in Chondrocytes

| Gene | Cell Type | Glucosamine Sulphate Concentration | Experimental Condition | Fold Change in mRNA Expression | Reference |

| MMP-1 | Human Chondrocytes | 2.5 and 10 mM | IL-1β stimulated | Downregulated (IL-1β induced 140-fold increase) | [8] |

| MMP-3 | Human Chondrocytes | 2.5 and 10 mM | IL-1β stimulated | Downregulated (IL-1β induced 180-fold increase) | [8] |

| MMP-3 | Human OA Cartilage Explants | 5 mM | Basal | Significantly downregulated | [2] |

| MMP-3 | Human OA Chondrocytes | 1.0-150 µM | Basal | 18-65% decrease in protein | [1] |

| MMP-9 | Human Chondrocytes | - | IL-1β stimulated | Inhibited activation process | [9] |

| MMP-13 | Human Chondrocytes | 2.5 and 10 mM | IL-1β stimulated | Significantly downregulated (IL-1β induced 170-fold increase) | [8] |

| Aggrecanase-1 (ADAMTS-4) | Human OA Cartilage Explants | 5 mM | Basal | Significantly downregulated | [2] |

| Aggrecanase-2 (ADAMTS-5) | Human OA Cartilage Explants | 5 mM | Basal | Significantly downregulated | [2] |

| Cyclooxygenase-2 (COX-2) | Human OA Chondrocytes | - | IL-1β stimulated | Inhibited gene expression and protein synthesis | [10][11] |

| Inducible Nitric Oxide Synthase (iNOS) | Bovine Cartilage Explants | Physiologically relevant concentrations | IL-1β stimulated | Suppressed IL-1β induced upregulation | [12] |

| Tissue Inhibitor of Metalloproteinase-3 (TIMP-3) | Cartilage Explants | - | - | Upregulated | [9] |

Signaling Pathways Modulated by Glucosamine Sulphate

Glucosamine sulphate exerts its effects on chondrocyte gene expression by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In OA, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) activate this pathway, leading to the transcription of numerous catabolic genes, including those for MMPs, aggrecanases, and inflammatory mediators like COX-2 and iNOS. Glucosamine sulphate has been shown to inhibit the activation of NF-κB.[10][11] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[10][11][13] By stabilizing IκBα, glucosamine sulphate prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby inhibiting the transcription of NF-κB target genes.[10][11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial pathway in OA pathogenesis. IL-1β stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors like activator protein-1 (AP-1). AP-1 then upregulates the expression of MMPs.[8] Studies have demonstrated that glucosamine can inhibit the IL-1β-induced phosphorylation of p38 and JNK, consequently suppressing the activation of AP-1 and the expression of MMP-1, MMP-3, and MMP-13.[8][14] Interestingly, some research suggests that glucosamine may increase the expression of ERK.[14]

Experimental Protocols

The following sections detail standardized methodologies for investigating the effects of glucosamine sulphate on chondrocyte gene expression.

Experimental Workflow

A typical experimental workflow involves isolating chondrocytes, treating them with glucosamine sulphate in the presence or absence of an inflammatory stimulus, and then analyzing the changes in gene and protein expression.

Chondrocyte Culture

-

Primary Human Chondrocytes: Articular cartilage is obtained from patients undergoing total joint replacement surgery. The cartilage is minced and subjected to enzymatic digestion, typically with pronase and collagenase, to isolate the chondrocytes. Cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[15]

-

Cell Lines: Immortalized human chondrocyte cell lines, such as SW 1353 or C-28/I2, can also be used.[4][8] These offer the advantage of a more homogenous cell population and easier culture but may not fully recapitulate the phenotype of primary chondrocytes.

-

Explant Cultures: Small pieces of articular cartilage are cultured in vitro. This method preserves the three-dimensional structure of the tissue and the natural chondrocyte microenvironment.[2][16]

Glucosamine Sulphate Treatment

-

Chondrocytes are typically pre-treated with glucosamine sulphate for a period ranging from 2 to 24 hours before the addition of any inflammatory stimulus.[8]

-

A range of concentrations are used, from physiologically relevant levels (µM) to higher concentrations (mM).[1][2] It is crucial to select concentrations based on the specific research question and to consider the potential for high concentrations to have off-target effects.

Induction of an Inflammatory State

-

To mimic the inflammatory conditions of OA, cultured chondrocytes are often stimulated with a pro-inflammatory cytokine, most commonly recombinant human IL-1β (typically at a concentration of 1-10 ng/mL).[8][10][17]

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from the chondrocytes using standard methods, such as TRIzol reagent or commercially available kits.

-

Quantitative Real-Time PCR (qPCR): This is the gold standard for quantifying changes in gene expression. cDNA is synthesized from the isolated RNA, and qPCR is performed using primers specific for the target genes (e.g., COL2A1, ACAN, MMP3, MMP13, ADAMTS5, COX2) and a reference gene (e.g., GAPDH, ACTB) for normalization.[2][8]

Protein Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the proteins of interest (e.g., phosphorylated and total p38, JNK, ERK, and IκBα).[8]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of secreted proteins, such as MMPs and inflammatory cytokines, in the cell culture supernatant.[8]

Discussion

The available evidence strongly suggests that glucosamine sulphate has a predominantly anti-catabolic effect on chondrocytes, particularly in an inflammatory environment. It consistently downregulates the expression of key matrix-degrading enzymes (MMPs and aggrecanases) and inflammatory mediators (COX-2, iNOS) by inhibiting the NF-κB and MAPK signaling pathways.[2][8][9][10]

The effect of glucosamine sulphate on anabolic gene expression is more complex and appears to be context-dependent. Some studies report an increase in the expression of COL2A1 and ACAN, suggesting a matrix-stimulating effect.[1][4][6] However, other studies, particularly those using higher concentrations of glucosamine in osteoarthritic cartilage explants, have observed a paradoxical decrease in the expression of these anabolic genes.[2][3] This suggests that the concentration of glucosamine and the state of the chondrocytes (healthy vs. osteoarthritic) are critical factors influencing its anabolic potential. It is hypothesized that at high concentrations, glucosamine may interfere with glucose metabolism, thereby impacting anabolic processes.[18]

Conclusion for the Scientific Audience

Glucosamine sulphate demonstrates clear chondroprotective potential through its robust anti-catabolic and anti-inflammatory effects on chondrocytes. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a strong molecular basis for its observed effects on downregulating the expression of matrix-degrading enzymes and inflammatory mediators. For drug development professionals, these pathways represent key targets for novel OA therapies.

However, the conflicting data on its anabolic effects highlight the need for further research to delineate the optimal conditions under which glucosamine sulphate can promote matrix synthesis. Future studies should focus on using physiologically relevant concentrations and well-characterized chondrocyte populations to clarify its role in both cartilage protection and repair. Understanding the precise molecular mechanisms and the dose-dependent effects of glucosamine sulphate will be crucial for optimizing its therapeutic use and for the development of more effective disease-modifying drugs for osteoarthritis.

References

- 1. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosamine decreases expression of anabolic and catabolic genes in human osteoarthritic cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of glucosamine on expression of type II collagen, matrix metalloproteinase and sirtuin genes in a human chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Glucosamine and chondroitin sulfate regulate gene expression and synthesis of nitric oxide and prostaglandin E(2) in articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacoproteomic study of the effects of chondroitin and glucosamine sulfate on human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glucosamine Reduces Anabolic and Catabolic Processes in Chondrocytes In Vitro | Osteoporosis–Studies [osteoporosis-studies.com]

Glucosamine Sulfate in Cartilage Degeneration: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) sulfate (B86663) is a naturally occurring amino sugar and a prominent dietary supplement investigated for its potential therapeutic effects in osteoarthritis and cartilage degeneration. While its clinical efficacy remains a subject of debate, a growing body of preclinical evidence elucidates its molecular mechanisms of action within chondrocytes. This technical guide provides an in-depth overview of the core signaling pathways modulated by glucosamine sulfate in the context of cartilage degeneration, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The primary mechanism of action of glucosamine sulfate in chondrocytes is the inhibition of catabolic pathways and, to a lesser extent, the modulation of anabolic processes. Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), play a central role in the pathogenesis of osteoarthritis by activating signaling cascades that lead to the expression of matrix-degrading enzymes and inflammatory mediators. Glucosamine sulfate has been shown to interfere with these pathways at multiple levels, thereby exerting its chondroprotective effects.

Core Signaling Pathways Modulated by Glucosamine Sulfate

Glucosamine sulfate primarily exerts its effects by modulating key inflammatory and catabolic signaling pathways within chondrocytes. The most well-documented of these is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and catabolism in osteoarthritis. Additionally, glucosamine sulfate influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK) pathways, which are also involved in the expression of matrix-degrading enzymes.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response in chondrocytes. Upon stimulation by pro-inflammatory cytokines like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the expression of a wide array of catabolic and inflammatory mediators, including matrix metalloproteinases (MMPs), aggrecanases (ADAMTS), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

Glucosamine sulfate has been demonstrated to inhibit NF-κB activation in a dose-dependent manner.[1][2] This inhibition is achieved, at least in part, by preventing the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm.[2][3] By attenuating NF-κB signaling, glucosamine sulfate effectively downregulates the expression of numerous genes implicated in cartilage degradation.[2][4]

Figure 1: Glucosamine Sulphate's Inhibition of the NF-κB Pathway.

The MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, JNK, and ERK1/2, represents another critical set of signaling pathways activated by IL-1β in chondrocytes.[5] These kinases, upon activation through phosphorylation, regulate the activity of transcription factors such as Activator Protein-1 (AP-1), which in turn, upregulate the expression of MMPs.[5]

Glucosamine sulfate has been shown to differentially modulate MAPK signaling. It significantly inhibits the IL-1β-induced phosphorylation of p38 and JNK.[5][6] This inhibition of the p38 and JNK pathways contributes to the downregulation of MMP expression.[5] Interestingly, some studies have reported that glucosamine may increase the expression of ERK1/2, which can have chondroprotective effects, though the exact mechanism and implications of this are still under investigation.[6]

Figure 2: Differential Modulation of MAPK Pathways by Glucosamine Sulphate.

Quantitative Data on the Effects of Glucosamine Sulfate

The following tables summarize the quantitative effects of glucosamine sulfate on key catabolic and anabolic markers in chondrocytes and cartilage explants, as reported in various studies.

Table 1: Effect of Glucosamine Sulfate on Catabolic Gene Expression

| Gene/Protein | Cell/Tissue Type | Stimulus | Glucosamine Concentration | Fold Change/Inhibition | Reference |

| MMP-1 mRNA | Human Immortalized Chondrocytes (lbpva55) | IL-1β (10 ng/ml) | 10 mM | Significant Inhibition (p < 0.05) | [5] |

| MMP-1 mRNA | Human Primary Chondrocytes | IL-1β (10 ng/ml) | 10 mM | Significant Downregulation (p < 0.01) | [5] |

| MMP-3 mRNA | Human Primary Chondrocytes | IL-1β (10 ng/ml) | 10 mM | Significant Downregulation (p < 0.03) | [5] |

| MMP-13 mRNA | Human Immortalized Chondrocytes (lbpva55) | IL-1β (10 ng/ml) | 10 mM | Significant Inhibition (p < 0.03) | [5] |

| MMP-13 mRNA | Human Primary Chondrocytes | IL-1β (10 ng/ml) | 10 mM | Significant Downregulation (p < 0.05) | [5] |

| MMP-3 mRNA | Bovine Cartilage Explants | IL-1β (50 ng/ml) | 5 µg/ml (with Chondroitin (B13769445) Sulfate) | ~6-fold repression at 24h | [7][8] |

| MMP-13 mRNA | Bovine Cartilage Explants | IL-1β (50 ng/ml) | 5 µg/ml | Suppression at 24h | [7][8] |

| ADAMTS-4 (Aggrecanase-1) mRNA | Human Osteoarthritic Cartilage Explants | - | 5 mM | Significant Downregulation | [9] |

| ADAMTS-5 (Aggrecanase-2) mRNA | Human Osteoarthritic Cartilage Explants | - | 5 mM (GlcN-S) | Significant Downregulation | [9] |

| ADAMTS-4 (Aggrecanase-1) mRNA | Bovine Cartilage Explants | IL-1β (50 ng/ml) | 5 µg/ml | Suppression at 24h | [7][8] |

| ADAMTS-5 (Aggrecanase-2) mRNA | Bovine Cartilage Explants | IL-1β (50 ng/ml) | 5 µg/ml | Suppression at 24h | [7][8] |

| COX-2 Protein | Human Osteoarthritic Chondrocytes | IL-1β | Dose-dependent | Inhibition | [2] |

| iNOS Protein | - | IL-1β | 10 mM | Complete abrogation of NO production | [10] |

Table 2: Effect of Glucosamine Sulfate on Anabolic Gene Expression

| Gene/Protein | Cell/Tissue Type | Glucosamine Concentration | Fold Change | Reference |

| Aggrecan mRNA | Human Osteoarthritic Cartilage Explants | 5 mM | 2.65 to 7.73-fold Downregulation | [9] |

| Collagen Type II mRNA | Human Osteoarthritic Cartilage Explants | 5 mM | 7.75 to 22.17-fold Downregulation | [9] |

| Proteoglycan Production | Human Osteoarthritic Chondrocytes | 10-100 µg/ml | Statistically Significant Stimulation | [11] |

Detailed Experimental Protocols

Protocol 1: In Vitro Treatment of Human Chondrocytes

This protocol outlines a general procedure for treating primary human chondrocytes or immortalized chondrocyte cell lines with glucosamine sulfate and an inflammatory stimulus.

1. Cell Culture:

-

Cell Type: Primary Human Articular Chondrocytes or a human chondrocyte cell line (e.g., C-28/I2, T/C-28a2).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

-

Cells are seeded in 6-well or 12-well plates at a density of 2-5 x 10^5 cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with serum-free or low-serum (0.5-1% FBS) medium for 12-24 hours to synchronize the cells.

3. Glucosamine Pre-treatment:

-

The medium is replaced with fresh serum-free/low-serum medium containing the desired concentrations of glucosamine sulfate (e.g., 0.5 mM, 2.5 mM, 5 mM, 10 mM).

-

Cells are pre-incubated with glucosamine sulfate for a period of 2 to 24 hours.

4. Inflammatory Stimulation:

-

Following pre-treatment, a pro-inflammatory stimulus, typically recombinant human IL-1β (1-10 ng/mL), is added to the culture medium.

-

Cells are incubated for a further period depending on the endpoint being measured (e.g., 15-30 minutes for protein phosphorylation, 6-24 hours for mRNA expression, 24-48 hours for protein secretion).

5. Sample Collection and Analysis:

-

For RNA analysis: Cells are lysed, and total RNA is extracted using standard methods (e.g., TRIzol reagent). Gene expression is quantified by real-time quantitative PCR (RT-qPCR).

-

For protein analysis (intracellular): Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein phosphorylation and expression are analyzed by Western blotting.

-

For protein analysis (secreted): The culture supernatant is collected, and the concentration of secreted proteins (e.g., MMPs, cytokines) is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 2: Cartilage Explant Culture

This protocol describes the culture of cartilage explants to study the effects of glucosamine sulfate in a more physiologically relevant ex vivo model.

1. Explant Preparation:

-

Articular cartilage is harvested from human donors (e.g., during joint replacement surgery) or animal sources (e.g., bovine or porcine knee joints).

-

Full-thickness cartilage explants are created using a sterile biopsy punch (e.g., 3-4 mm diameter).

2. Explant Culture:

-